Sodium prop-2-ene-1-sulfinate
CAS No.: 106181-88-8
Cat. No.: VC16692169
Molecular Formula: C3H5NaO2S
Molecular Weight: 128.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106181-88-8 |
---|---|
Molecular Formula | C3H5NaO2S |
Molecular Weight | 128.13 g/mol |
IUPAC Name | sodium;prop-2-ene-1-sulfinate |
Standard InChI | InChI=1S/C3H6O2S.Na/c1-2-3-6(4)5;/h2H,1,3H2,(H,4,5);/q;+1/p-1 |
Standard InChI Key | YEWHYKOQJJHRFI-UHFFFAOYSA-M |
Canonical SMILES | C=CCS(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Sodium prop-2-ene-1-sulfinate is systematically named sodium;prop-2-ene-1-sulfinate under IUPAC nomenclature. Its structure features a sulfinate group (-SO₂⁻) bonded to the terminal carbon of an allyl chain, with a sodium counterion stabilizing the charge. Key identifiers include:
-
SMILES:
C=CCS(=O)[O-].[Na+]
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InChIKey:
YEWHYKOQJJHRFI-UHFFFAOYSA-M
The compound’s planar geometry and resonance-stabilized sulfinate group contribute to its reactivity in electrophilic and nucleophilic reactions.
Synthesis and Manufacturing
Industrial synthesis of sodium prop-2-ene-1-sulfinate typically involves the sulfonation of allyl chloride using sodium sulfite under controlled conditions. The reaction proceeds via nucleophilic substitution:
Parameter | Details | Source |
---|---|---|
Reactants | Allyl chloride, sodium sulfite | |
Catalysts | Polyethylene glycol, hydroquinone | |
Temperature | 50–80°C | |
Yield | 70–85% |
This method balances cost-efficiency and scalability, making it favorable for large-scale production.
Physicochemical Properties
Sodium prop-2-ene-1-sulfinate is a white crystalline solid with high water solubility (>500 g/L at 25°C). Key properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 128.13 g/mol | |
Melting Point | Decomposes above 220°C | |
Density | 1.04 g/cm³ (25°C) | |
Solubility (Water) | Highly soluble | |
Stability | Hygroscopic; stable under inert atmosphere |
The compound’s hygroscopic nature necessitates storage in airtight containers under nitrogen or argon.
Industrial and Chemical Applications
Polymerization and Copolymerization
Sodium prop-2-ene-1-sulfinate acts as a reactive comonomer in vinyl polymerization, enhancing hydrophilicity and ionic conductivity in polymers . For example, its incorporation into polyacrylamide matrices improves water absorption capacity in hydrogels .
Electroplating Additives
In nickel electroplating baths, the compound serves as a brightening agent, refining grain structure and reducing surface roughness. Studies indicate a 30% improvement in deposit brightness at concentrations of 0.1–0.5 g/L .
Organic Synthesis
The sulfinate group participates in Michael additions and radical reactions, enabling the synthesis of sulfone-containing pharmaceuticals and agrochemicals. For instance, it is a precursor to allyl sulfones used in cross-coupling reactions.
Future Research Directions
Emerging applications in bioconjugation chemistry and battery electrolytes warrant further investigation. For example, its potential as a zwitterionic modifier for protein stabilization or as a component in sodium-ion battery electrolytes remains underexplored .
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